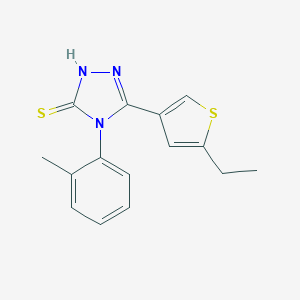![molecular formula C23H21FN6O3 B456373 3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE](/img/structure/B456373.png)
3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE is a complex organic compound that features a benzamide core linked to two pyrazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE typically involves multiple steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Benzamide Formation: The benzamide core can be synthesized by reacting benzoyl chloride with an amine under basic conditions.
Coupling Reactions: The final step involves coupling the pyrazole rings with the benzamide core using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole rings.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly for targeting enzymes or receptors involved in inflammatory and neurological diseases.
Biological Probes: It can be used as a fluorescent probe for imaging and studying biological systems.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.
Electronics: Incorporation into organic electronic materials for use in devices like organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism by which 3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE exerts its effects depends on its specific application:
Biological Systems: It may interact with specific enzymes or receptors, inhibiting or activating their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Catalysis: As a ligand, it can stabilize metal centers and facilitate catalytic cycles by providing an optimal environment for substrate activation and transformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: Shares the pyrazole core but lacks the benzamide and fluorobenzyl groups.
N-(2-Fluorobenzyl)-1H-pyrazole-3-carboxamide: Similar structure but with different substituents on the pyrazole ring.
Uniqueness
Structural Complexity: The presence of both nitro and fluorobenzyl groups along with the benzamide core makes it unique.
This compound’s unique structure and reactivity make it a valuable subject of study in both academic and industrial research.
Propriétés
Formule moléculaire |
C23H21FN6O3 |
|---|---|
Poids moléculaire |
448.4g/mol |
Nom IUPAC |
3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C23H21FN6O3/c1-15-22(30(32)33)16(2)29(26-15)13-17-6-5-8-18(12-17)23(31)25-21-10-11-28(27-21)14-19-7-3-4-9-20(19)24/h3-12H,13-14H2,1-2H3,(H,25,27,31) |
Clé InChI |
PTHVWBCBDFDUAV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4F)C)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4F)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B456291.png)
![2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B456294.png)
![METHYL (2E)-2-({5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLENE)-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE](/img/structure/B456295.png)
![5-(2-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B456297.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-nitro-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B456298.png)

![N-(3-methoxyphenyl)-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarbothioamide](/img/structure/B456303.png)
![2-{[2-(4-chlorophenyl)cyclopropyl]carbonyl}-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B456304.png)
![4-bromo-N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B456305.png)
![N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B456307.png)
![(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-5-(4-methoxyphenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B456308.png)
![3-[(4-bromophenoxy)methyl]-N-[3-(4-chlorophenoxy)-5-nitrophenyl]benzamide](/img/structure/B456309.png)
![1-[5-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456311.png)
![N-(4-fluorophenyl)-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarbothioamide](/img/structure/B456312.png)
